molecular formula C7H10N2O3 B3255320 Ethyl 5-(aminomethyl)isoxazole-3-carboxylate CAS No. 253196-38-2

Ethyl 5-(aminomethyl)isoxazole-3-carboxylate

Cat. No. B3255320
Key on ui cas rn: 253196-38-2
M. Wt: 170.17 g/mol
InChI Key: OJXTUWSIXVDNAL-UHFFFAOYSA-N
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Patent
US07622464B2

Procedure details

To a stirred solution of 5-(tert-butoxycarbonylaminomethyl)-isoxazole-3-carboxylic acid ethyl ester (1.954 g) (EP 0451790) in ethanol (15 ml) was added a solution of 4.0M hydrogen chloride in 1,4-dioxane (23 ml). The mixture was stirred at 20° C. for 22 h and the solvent evaporated in vacuo to give the title compound (1.128 g) as a pale brown solid.
Quantity
1.954 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH2:11][NH:12]C(OC(C)(C)C)=O)[O:8][N:7]=1)=[O:5])[CH3:2].Cl>C(O)C.O1CCOCC1>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH2:11][NH2:12])[O:8][N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
1.954 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
23 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC(=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.128 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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